(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is a chiral compound primarily utilized in organic synthesis and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group, contributing to its biological activity and utility in various chemical reactions.
The compound is synthesized from (S)-2-amino-3-methoxypropanoic acid through esterification with tert-butyl alcohol, followed by hydrochloride salt formation. It is commercially available from various chemical suppliers and is produced under controlled conditions to ensure high purity and yield.
(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is classified as an amino acid derivative and is categorized within the broader class of organic compounds known as esters. Its specific classification as a hydrochloride salt indicates that it has been protonated to enhance its solubility and stability in solution.
The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride typically involves the following steps:
In industrial settings, the use of continuous flow reactors can enhance the efficiency of the synthesis process. Optimized reaction conditions are crucial for achieving high yields and purity levels, often involving automated systems for consistent control over reaction parameters.
The molecular formula of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is , with a molecular weight of approximately . The compound features a chiral center, making it optically active.
The structure can be visualized as having a tert-butyl group attached to the ester functionality, with an amino group and a methoxy group on adjacent carbon atoms.
(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific reagents and conditions employed.
The mechanism of action for (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with biological targets such as enzymes or receptors. It can act as a ligand that binds to these targets, modulating their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. This interaction leads to conformational changes in the target molecules, influencing biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C8H18ClNO3 |
Molecular Weight | 211.68 g/mol |
Appearance | White crystalline solid |
Melting Point | Not specified |
(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is soluble in water due to its ionic nature when in salt form. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature variations.
(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride has diverse applications across various fields:
This compound's versatility makes it valuable in both research and industrial applications, highlighting its importance in advancing chemical sciences and pharmaceutical development.
Enantioselective construction of the chiral center in β-substituted alanine derivatives like (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride primarily leverages stereocontrolled alkylation, asymmetric hydrogenation, and chiral auxiliary approaches. The tert-butyl ester group introduces significant steric bulk, influencing both reaction kinetics and stereochemical outcomes.
Schiff base chemistry provides a robust framework for enantioselective alkylation. Shirakawa et al. demonstrated this using tert-butyl alaninate imines derived from 4-chlorobenzaldehyde. Under phase-transfer conditions with a cinchona-derived catalyst, alkylation with methyl iodide achieved the β-methoxy analogue with up to 97% enantiomeric excess (ee). This method benefits from crystallinity-driven purification of intermediates but requires careful optimization of:
Table 1: Comparative Enantioselective Methods for Chiral β-Substituted Alanine Esters
Method | Catalyst/Reagent | ee Range | Key Advantages | Scalability Concerns |
---|---|---|---|---|
Schiff Base Alkylation | (S)-4,4-Dibutyl-2,6-bis(trifluorophenyl)dinaphthoazepinium bromide | 92-97% | High stereoselectivity; crystalline intermediates | Catalyst cost; anhydrous conditions |
Asymmetric Hydrogenation | Rhodium-DuPhos complexes | 88-95% | Single-step reduction; established protocols | Substrate synthesis complexity |
Chiral Pool Derivatization | L-Serine methyl ester | >99% | Absolute configuration control | Multi-step sequence; protecting groups |
Alternative routes include stereospecific nucleophilic displacement on L-serine derivatives. Mitsunobu reaction with methanol or Williamson ether synthesis using serinol precursors installs the β-methoxy group prior to esterification. However, racemization risks during carboxylate activation necessitate mild coupling agents like propylphosphonic anhydride (T3P®) or DIC/Oxyma [6] [8].
Industrial-scale synthesis, as patented for analogous hydrochlorides, employs direct esterification under acid catalysis:
The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride as a peptide building block involves strategic selection between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS)/liquid-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis employs resin-bound C-termini, enabling iterative coupling/deprotection cycles. For β-methoxyalanine incorporation:
However, SPPS limitations emerge in long peptide sequences containing multiple sterically hindered residues due to:
Solution-Phase and Liquid-Phase Synthesis offer distinct advantages for fragment coupling where (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride serves as a C-terminal unit:
Table 2: Platform Comparison for Incorporating β-Methoxyalanine Derivatives
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Liquid-Phase Synthesis |
---|---|---|---|
Amino Acid Excess | 3-10 equivalents | 1.2-1.5 equivalents | 1.2-1.5 equivalents |
Solvent Consumption | High (30-50 mL/g resin) | Moderate (10-20 mL/g) | Low (5-10 mL/g) |
Purification | Cleavage then HPLC | Extraction/crystallization | Precipitation/washing |
Racemization Risk | Moderate (0.5-2%) | Low (<0.5%) with T3P® | Low (<0.5%) |
Scale-Up Limitations | Resin swelling; microwave limitations | Workup volume; crystallization yield | Tag removal final step |
Hybrid approaches prove optimal: synthesizing di/tripeptides via LPPS using (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride as C-terminus, then incorporating into SPPS for longer sequences [7] [8].
Orthogonal protection of the α-amino group and conservation of the β-methoxy ether are pivotal in synthesizing complex architectures containing this residue.
α-Amino Protection:
β-Methoxy Group Considerations:Unlike hydroxy counterparts (e.g., serine), the methyl ether:
Table 3: Protection Group Stability Profile in Methoxypropanoate Systems
Condition | Boc Group | Fmoc Group | β-Methoxy Ether | Tert-Butyl Ester |
---|---|---|---|---|
TFA (20-100%) | Cleaved | Stable | Stable | Partial cleavage |
Piperidine/DMF (20%) | Stable | Cleaved | Stable | Stable |
Pd/C, H₂ (1 atm) | Stable | Stable | Stable | Stable |
BBr₃, DCM (1M) | Cleaved | Cleaved | Cleaved | Cleaved |
NaOH/THF (0.1M) | Cleaved | Cleaved | Stable | Cleaved |
Strategic selection examples:1. Boc Strategy: Suitable for solution-phase synthesis of C-terminal fragments- Boc-β-methoxyalanine-OH → Esterification → TFA deprotection → Fragment coupling2. Fmoc Strategy: Optimal for SPPS elongation- Fmoc-β-methoxyalanine-OtBu → SPPS incorporation → Piperidine deprotection → Chain elongation3. Orthogonal Deprotection: For lysine-containing sequences- Lys(Mtt)-peptide-OtBu: Mtt removed by 1% TFA/DCM without cleaving tert-butyl ester [4] [5]
Critical considerations include minimizing aspartimide formation when glycine precedes this residue and avoiding silver-assisted deprotection that could complex with the methoxy oxygen [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: